Ethyl 5-chloro-2-(chlorosulfonyl)benzoate

Catalog No.
S13806039
CAS No.
M.F
C9H8Cl2O4S
M. Wt
283.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-chloro-2-(chlorosulfonyl)benzoate

Product Name

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate

IUPAC Name

ethyl 5-chloro-2-chlorosulfonylbenzoate

Molecular Formula

C9H8Cl2O4S

Molecular Weight

283.13 g/mol

InChI

InChI=1S/C9H8Cl2O4S/c1-2-15-9(12)7-5-6(10)3-4-8(7)16(11,13)14/h3-5H,2H2,1H3

InChI Key

BRRIBXXXINGKEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)Cl

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate is an organic compound classified as a benzoate ester, characterized by its molecular formula C9H8Cl2O4SC_9H_8Cl_2O_4S. This compound features a chlorosulfonyl group and a chlorine atom attached to a benzene ring, making it a versatile reagent in organic synthesis. The presence of these functional groups enhances its reactivity, particularly in electrophilic substitution and nucleophilic attack reactions.

, including:

  • Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or alcohols.
  • Reduction Reactions: The sulfonyl group can be reduced to form sulfides or thiols using reducing agents like lithium aluminum hydride.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions highlight the compound's utility in synthesizing more complex molecules and intermediates in chemical processes.

The synthesis of ethyl 5-chloro-2-(chlorosulfonyl)benzoate typically involves the following steps:

  • Chlorosulfonation: Ethyl benzoate is reacted with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group onto the aromatic ring.
  • Esterification: The resulting chlorosulfonated product is then treated with ethanol to form the desired ester.

This method allows for high yields and purity, especially when conducted under optimized reaction conditions.

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate finds applications in several areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chlorosulfonylating Agent: The compound is utilized in introducing chlorosulfonyl groups into other organic molecules, enhancing their reactivity and functional properties.
  • Research: It is used in laboratories for various experimental purposes due to its unique chemical properties.

Interaction studies involving ethyl 5-chloro-2-(chlorosulfonyl)benzoate have primarily focused on its reactivity with biological targets. Research indicates that the compound can interact with specific enzymes involved in bacterial metabolism, suggesting potential pathways for drug development. Further studies are necessary to elucidate its full interaction profile and therapeutic potential.

Several compounds share structural similarities with ethyl 5-chloro-2-(chlorosulfonyl)benzoate. Here are some notable examples:

Compound NameKey Features
Ethyl 5-bromo-2-(chlorosulfonyl)benzoateContains bromine instead of chlorine; exhibits different reactivity patterns due to halogen effects.
Ethyl 5-chloro-2-(sulfamoyl)benzoateContains a sulfamoyl group; differs in biological activity and reactivity compared to chlorosulfonyl derivatives.
Ethyl 5-bromo-2-(methylsulfonyl)benzoateFeatures a methylsulfonyl group; alters chemical properties and reactivity compared to chlorosulfonyl compounds.
Ethyl 2-(chlorosulfonyl)benzoateLacks chlorine at the 5-position; provides insights into substitution effects on reactivity.

Uniqueness

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate is unique due to its combination of both chlorosulfonyl and chlorine functionalities, which enhance its reactivity and selectivity in various

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

281.9520353 g/mol

Monoisotopic Mass

281.9520353 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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